N-(4-(benzyloxy)benzyl)-2-(cyclopropanecarboxamido)oxazole-4-carboxamide
Description
N-(4-(benzyloxy)benzyl)-2-(cyclopropanecarboxamido)oxazole-4-carboxamide is a heterocyclic compound featuring an oxazole core substituted with a cyclopropanecarboxamido group at position 2 and a 4-(benzyloxy)benzyl carboxamide at position 2. The benzyloxy group on the benzyl substituent introduces lipophilicity, which could impact membrane permeability and target binding.
Properties
IUPAC Name |
2-(cyclopropanecarbonylamino)-N-[(4-phenylmethoxyphenyl)methyl]-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c26-20(17-8-9-17)25-22-24-19(14-29-22)21(27)23-12-15-6-10-18(11-7-15)28-13-16-4-2-1-3-5-16/h1-7,10-11,14,17H,8-9,12-13H2,(H,23,27)(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRACVCOLZASKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CO2)C(=O)NCC3=CC=C(C=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound belongs to a broader class of heterocyclic carboxamides. Key structural analogs and their properties are summarized below:
Key Observations
Core Heterocycle Differences: The oxazole core in the target compound and Ma’s derivatives (4j, 4k) contrasts with thiazole-based analogs (Compounds 74, 40).
Substituent Impact :
- The 4-(benzyloxy)benzyl group in the target compound introduces steric bulk and lipophilicity, comparable to the bis(benzyloxy)phenyl groups in 4j and 4k. Such substituents in Ma’s compounds correlate with MAO-B selectivity, suggesting the target compound may share similar binding preferences .
- Cyclopropane moieties (target compound, 74, 40) confer rigidity, which may stabilize bioactive conformations. However, the absence of electron-withdrawing groups (e.g., chloro in 4j/4k) might reduce enzymatic inhibition potency.
Synthetic Accessibility :
- Yields for thiazole analogs (20–23%) are lower than those for oxazole derivatives (70–85%) , likely due to challenges in thiazole ring formation and functionalization.
Biological Activity Trends: Ma’s oxazole-carboxamides (4j, 4k) show nanomolar MAO-B inhibition, attributed to bulky, lipophilic substituents that fit MAO-B’s hydrophobic substrate cavity . The target compound’s benzyloxy group may mimic this behavior. Hydroxyl groups (e.g., 4n) reduce activity, emphasizing the importance of lipophilic substituents for MAO-B binding .
Research Implications
Further studies should:
- Evaluate MAO-A/MAO-B inhibition profiles.
- Optimize substituents (e.g., chloro or methoxy groups) to enhance potency.
- Assess pharmacokinetic properties influenced by the cyclopropane and benzyloxy motifs.
Q & A
Q. How can researchers optimize the synthesis of this compound to achieve higher yields and purity?
- Methodological Answer : Synthesis optimization should focus on reaction conditions such as solvent selection (e.g., dimethylformamide or acetonitrile), temperature control, and catalyst use (e.g., sodium hydride). For example, stepwise coupling of the oxazole-4-carboxamide core with cyclopropanecarboxamido and benzyloxybenzyl moieties under inert atmospheres can minimize side reactions. Purification via column chromatography or recrystallization improves purity, while reaction progress is monitored using TLC or HPLC .
Q. What analytical techniques are recommended for characterizing structural integrity?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substituent positions and stereochemistry. High-resolution mass spectrometry (HRMS) validates molecular weight, and infrared (IR) spectroscopy identifies functional groups (e.g., amide C=O stretches). Purity assessment via HPLC with UV detection is critical, especially for detecting residual solvents or unreacted intermediates .
Q. How can researchers evaluate the compound’s stability under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–12) at 37°C. Monitor degradation via HPLC at timed intervals. Kinetic modeling (e.g., Arrhenius plots) predicts shelf life. Mass spectrometry identifies degradation products, such as hydrolyzed amide bonds or oxidized benzyl groups .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the pharmacophore?
- Methodological Answer : Design analogs with systematic modifications (e.g., replacing the cyclopropane ring with other carbocycles or altering the benzyloxy group’s substitution pattern). Test these analogs in target-binding assays (e.g., fluorescence polarization or surface plasmon resonance) to quantify binding affinities. Computational docking studies using software like AutoDock Vina can map interactions with biological targets, identifying critical hydrogen bonds or hydrophobic contacts .
Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy?
- Methodological Answer : Investigate pharmacokinetic parameters (e.g., bioavailability, metabolic stability) using LC-MS/MS plasma profiling. Poor in vivo activity may stem from rapid hepatic metabolism of the benzyloxy group—address this via deuterium incorporation or prodrug strategies. Parallel in vitro assays under physiologically relevant conditions (e.g., serum-containing media) can bridge discrepancies .
Q. How can researchers identify off-target interactions to assess specificity?
- Methodological Answer : Employ proteome-wide affinity profiling using chemical proteomics (e.g., thermal shift assays or pull-down experiments with SILAC-labeled cell lysates). Counter-screening against panels of receptors/enzymes (e.g., kinases, GPCRs) identifies cross-reactivity. CRISPR-Cas9 knockout models of the primary target can confirm on-target effects in cellular assays .
Key Challenges and Future Directions
- Challenge : Low solubility in aqueous media due to the hydrophobic benzyloxy group.
- Solution : Introduce polar substituents (e.g., PEG linkers) or formulate as nanoparticles .
- Future Work : Explore synergistic effects with FDA-approved kinase inhibitors using combinatorial screening .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
